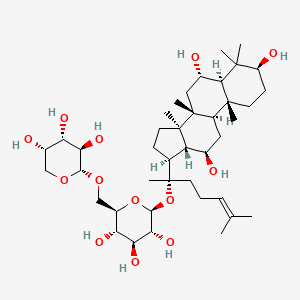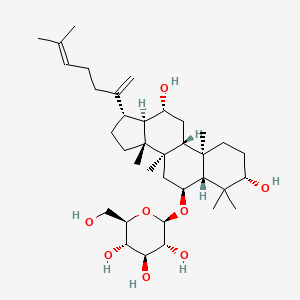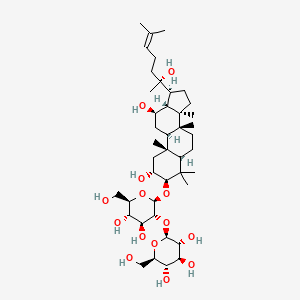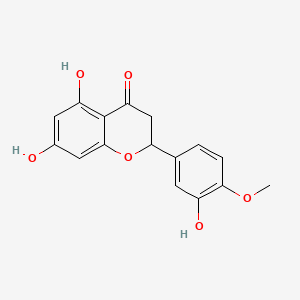
Iristectorina A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a natural isoflavone glycoside extracted from the plant Iris tectorum. It is known for its potential medicinal properties, particularly its anti-cancer and anti-inflammatory activities . The chemical formula of 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is C23H24O12, and it has a molecular weight of 492.43 g/mol .
Aplicaciones Científicas De Investigación
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of isoflavones and their derivatives.
Biology: 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is studied for its potential anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Target of Action
Iristectorin A is a natural product derived from Iris tectorum A related compound, iristectorin b, has been shown to interact with proteins associated with stroke, such as slc3a2, tfr1, and hmox1 . These proteins are related to ferroptosis, a form of regulated cell death .
Mode of Action
It is known to exhibit anti-cancer activities . It’s plausible that Iristectorin A may interact with its targets, leading to changes in cellular processes that inhibit the proliferation of cancer cells.
Biochemical Pathways
Given its anti-cancer properties , it’s likely that it affects pathways related to cell proliferation and survival
Result of Action
Iristectorin A has been shown to have anti-cancer activities, particularly against breast cancer . This suggests that the molecular and cellular effects of Iristectorin A’s action may involve the inhibition of cancer cell proliferation and possibly the induction of cancer cell death.
Análisis Bioquímico
Biochemical Properties
Iristectorin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Iristectorin A has been shown to inhibit the proliferation of cancer cell lines, including T-cell leukemia and human liver cancer cells . It interacts with enzymes involved in lipid synthesis, thereby suppressing fatty acid production on the cell surface . Additionally, Iristectorin A has been found to be effective against bacterial strains such as Mycobacterium tuberculosis and Mycobacterium avium complex .
Cellular Effects
Iristectorin A exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Iristectorin A has been shown to reduce the damage to PC12 cells caused by oxygen glucose deprivation/reoxygenation, decrease apoptosis, enhance cell survival, and reduce levels of calcium ions, lactate dehydrogenase, and reactive oxygen species . These effects suggest that Iristectorin A has a protective role in cellular stress conditions.
Molecular Mechanism
The molecular mechanism of Iristectorin A involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Iristectorin A has been found to regulate ferroptosis-related proteins such as SLC3A2, TFR1, and HMOX1 . The upregulation of these proteins is associated with the protective effects of Iristectorin A against cellular damage. Additionally, Iristectorin A inhibits lipid synthesis enzymes, thereby reducing fatty acid production and exerting anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iristectorin A change over time. Studies have shown that Iristectorin A is stable under specific conditions and can maintain its biological activity for extended periods In vitro studies have demonstrated that Iristectorin A can significantly reduce cellular damage over time, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Iristectorin A vary with different dosages in animal models. At lower doses, Iristectorin A has been shown to exert protective effects against cellular damage and enhance cell survival At higher doses, it may exhibit toxic or adverse effects
Metabolic Pathways
Iristectorin A is involved in several metabolic pathways, including those related to lipid synthesis and degradation. It interacts with enzymes such as chalcone synthase, which plays a role in isoflavone biosynthesis . The modulation of these metabolic pathways by Iristectorin A can lead to changes in metabolic flux and metabolite levels, contributing to its biological activities.
Transport and Distribution
Iristectorin A is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, influencing its localization and activity . The transport and distribution of Iristectorin A are crucial for its therapeutic effects and need to be further explored.
Subcellular Localization
The subcellular localization of Iristectorin A is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of Iristectorin A can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one can be synthesized through the extraction of Iris tectorum using various methods. One common method involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and purify the compound . Another method involves the use of ionic liquid-based ultrasonic-assisted extraction (ILUAE), which has been shown to be effective in extracting isoflavones, including 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, from Iris tectorum .
Industrial Production Methods
Industrial production of 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves large-scale extraction from Iris tectorum plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction using solvents such as methanol or ethanol. The extract is further purified using techniques like HPLC to obtain high-purity 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one .
Análisis De Reacciones Químicas
Types of Reactions
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:
Oxidation: 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products Formed
Comparación Con Compuestos Similares
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is similar to other isoflavone glycosides such as Iristectorin B, Tectoridin, and Iridin. it is unique in its specific molecular structure and the particular biological activities it exhibits . For instance, while Iristectorin B also has anti-cancer properties, 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is more potent in inhibiting breast cancer cell proliferation .
List of Similar Compounds
- Iristectorin B
- Tectoridin
- Iridin
- Irigenin
- Irisflorentine
- Dichotomitin
Propiedades
IUPAC Name |
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFODKTZIQVSGJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









